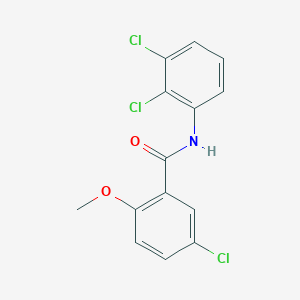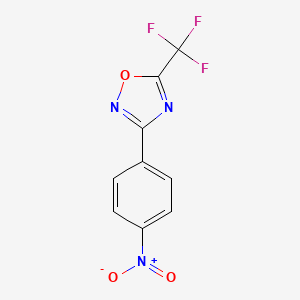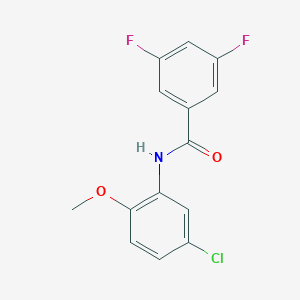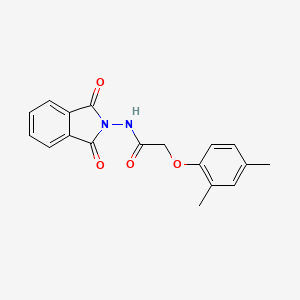
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole, also known as DNBP, is a synthetic compound that has been widely used in scientific research. DNBP is a pyrrole derivative that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole is not fully understood. However, it is believed that this compound exerts its biological effects by binding to specific targets, such as GPCRs and proteins. The binding of this compound to these targets can activate or inhibit downstream signaling pathways, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro and in vivo studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and modulate glucose metabolism. This compound has also been shown to bind to and activate GPR35, which is involved in various physiological processes, including inflammation, pain, and glucose metabolism.
実験室実験の利点と制限
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been extensively studied, and its biological effects have been well-characterized. However, this compound also has some limitations for lab experiments. This compound is a relatively toxic compound, and caution should be taken when handling it. This compound also has limited solubility in aqueous solutions, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole. One potential direction is the development of this compound derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of the molecular mechanisms underlying the biological effects of this compound. Further studies are also needed to explore the potential applications of this compound in various fields, including medicinal chemistry, pharmacology, and biochemistry.
合成法
The synthesis of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole involves the reaction of 4-nitrobiphenyl with 2,5-dimethylpyrrole in the presence of a catalyst. The reaction yields this compound as a yellow crystalline solid with a melting point of 150-152°C. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been extensively used in scientific research for its potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as an antitumor agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been studied for its potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo.
In pharmacology, this compound has been studied for its potential as a modulator of G protein-coupled receptors (GPCRs). This compound has been shown to bind to and activate the G protein-coupled receptor 35 (GPR35), which is involved in various physiological processes, including inflammation, pain, and glucose metabolism.
In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting protein-ligand interactions. This compound has been shown to bind to proteins with high affinity and specificity, and the resulting fluorescence signal can be used to monitor protein-ligand interactions in real-time.
特性
IUPAC Name |
2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-3-4-14(2)19(13)17-9-5-15(6-10-17)16-7-11-18(12-8-16)20(21)22/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCMNZDGIJIMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)






![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B5876062.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876074.png)
![methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5876076.png)
![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)

